6-(3-Iodophenyl)-6-oxohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

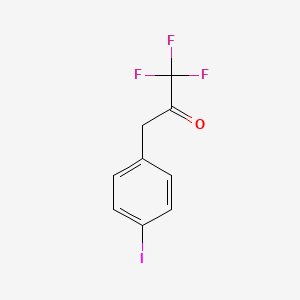

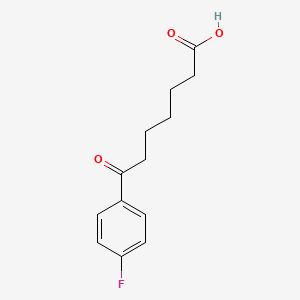

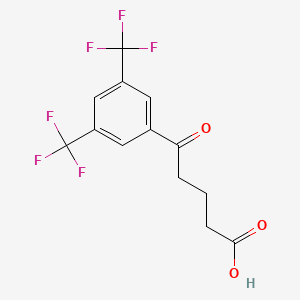

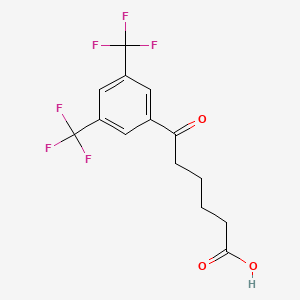

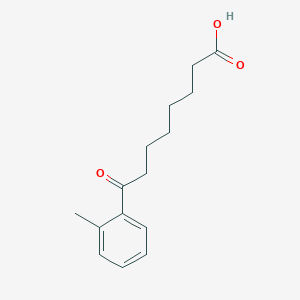

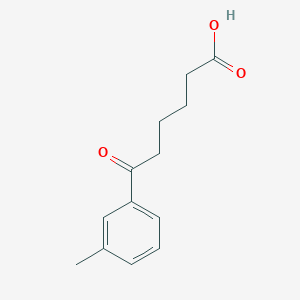

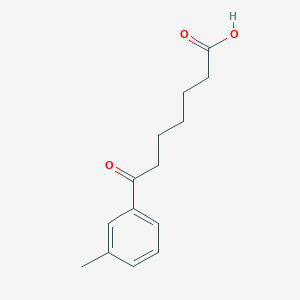

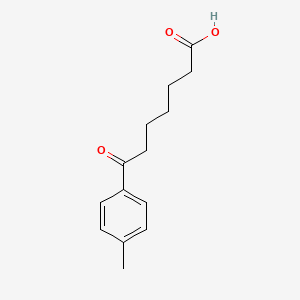

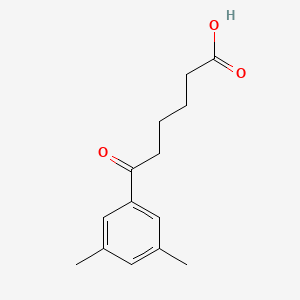

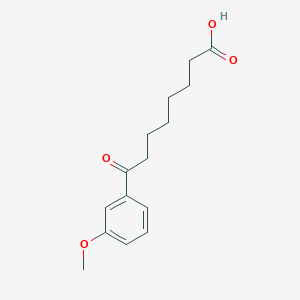

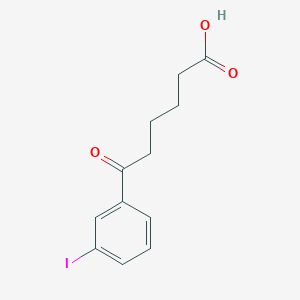

The compound “6-(3-Iodophenyl)-6-oxohexanoic acid” is a carboxylic acid with an iodine atom on the phenyl group. The presence of the iodine atom suggests that this compound could be used in various organic reactions as iodine is a good leaving group. The carboxylic acid group (-COOH) is a polar functional group that can participate in hydrogen bonding, making this compound likely to be soluble in water .

Molecular Structure Analysis

The molecular structure of “6-(3-Iodophenyl)-6-oxohexanoic acid” would consist of a six-carbon chain (hexanoic acid) with a carboxylic acid group at one end and an iodophenyl group attached to the other end . The exact structure would need to be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The compound “6-(3-Iodophenyl)-6-oxohexanoic acid” could potentially undergo a variety of chemical reactions. The iodine atom on the phenyl ring makes it a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Iodophenyl)-6-oxohexanoic acid” would depend on its molecular structure. As a carboxylic acid, it would be expected to exhibit strong hydrogen bonding, resulting in a higher boiling point compared to hydrocarbons of similar molecular weight . The presence of the iodine atom could increase the compound’s density and molecular weight .科学的研究の応用

Synthesis and Anti-inflammatory Properties

6-(3-Iodophenyl)-6-oxohexanoic acid and related compounds have been synthesized and evaluated for their anti-inflammatory properties. For instance, the synthesis of a series of 6-aryl-4-oxohexanoic acids, including structures similar to 6-(3-Iodophenyl)-6-oxohexanoic acid, was accomplished through condensation reactions. These compounds were tested for their non-steroidal anti-inflammatory drug (NSAID) activities, showing significant in vivo anti-inflammatory effects (Abouzid et al., 2007).

Analytical Characterization and Fragmentation Studies

The compound's structural analogs have been characterized using mass spectrometry. Studies on 5-oxohexanoic acid and 6-oxoheptanoic acid explored their fragmentation behaviors under collision-induced dissociation, revealing unique fragmentation patterns relevant to the understanding of similar compounds like 6-(3-Iodophenyl)-6-oxohexanoic acid (Kanawati et al., 2007).

Enzymatic Production Methods

Research has also focused on enzymatic methods for producing similar compounds. An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme was developed, which could be relevant for producing or modifying compounds like 6-(3-Iodophenyl)-6-oxohexanoic acid (Yamada et al., 2017).

Application in Organic Synthesis and Polymer Chemistry

Various related compounds have been synthesized and used in organic synthesis and polymer chemistry. For example, the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives involved reactions with 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to 6-(3-Iodophenyl)-6-oxohexanoic acid (Kobayashi et al., 2008).

Biotransformation and Environmental Studies

Biotransformation studies have been conducted on similar compounds, like 6:2 fluorotelomer alcohol, by fungi like Phanerochaete chrysosporium. These studies are relevant to understanding the environmental fate and potential bioremediation applications of compounds like 6-(3-Iodophenyl)-6-oxohexanoic acid (Tseng et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as 3-iodo-tyrosine, have been found to interact withTyrosine–tRNA ligase in Escherichia coli .

Mode of Action

Based on the interaction of similar compounds with their targets, it can be inferred that this compound may interact with its target enzyme to influence its activity, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Related compounds like 3-iodo-tyrosine are involved in theThyroid Hormone Synthesis Metabolic Pathway .

Result of Action

Similar compounds like 3-iodo-tyrosine are known to influence the activity of specific enzymes, which could lead to changes in cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

特性

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJKKRJIGVNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645398 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Iodophenyl)-6-oxohexanoic acid | |

CAS RN |

898790-86-8 |

Source

|

| Record name | 3-Iodo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。